(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Overview

Description

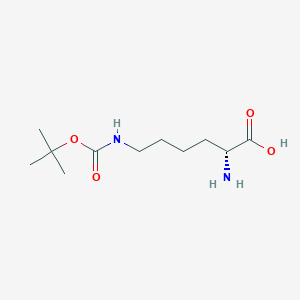

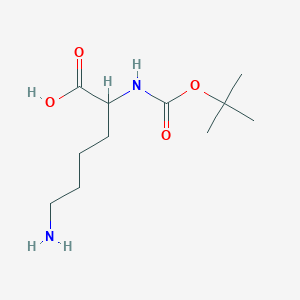

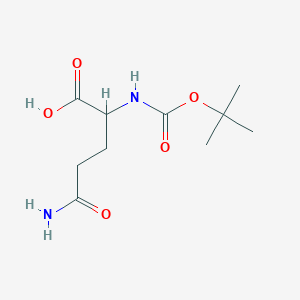

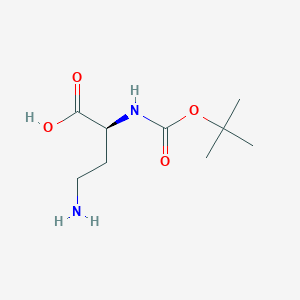

“®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a compound that is used in the field of organic synthesis . It is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis .

Synthesis Analysis

The synthesis of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

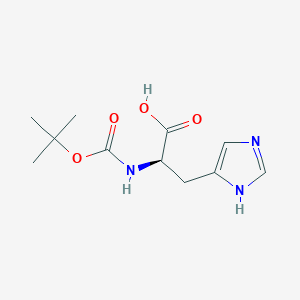

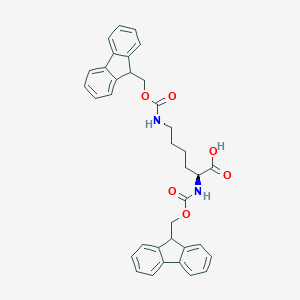

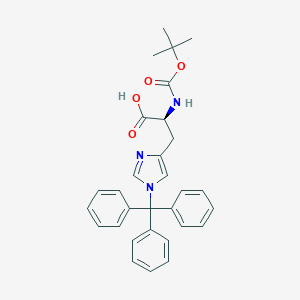

The molecular structure of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” consists of an amino acid with a tert-butyloxycarbonyl protective group . The protective group is used to prevent unwanted reactions during the synthesis process .Chemical Reactions Analysis

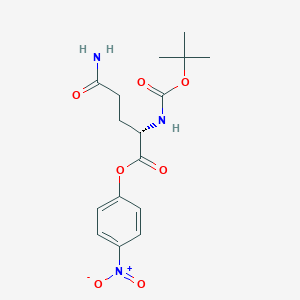

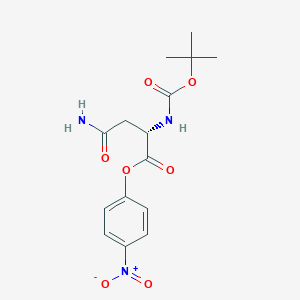

The chemical reactions involving “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” include its use in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

“®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications

Synthesis Methods

Research has developed efficient synthesis methods for amino acids and their derivatives, including (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid. For instance, Adamczyk et al. (2001) describe the synthesis of non-proteinogenic amino acids and their derivatives from precursors in good overall yield, highlighting the versatility of these compounds in synthetic chemistry (Adamczyk & Reddy, 2001). Similarly, methods for tert-butoxycarbonylation of acidic substrates, a critical step in synthesizing N-protected amino acids, have been developed to enhance the efficiency of amide and ester formation (Saito & Takahata, 2009).

Biochemical Studies

In biochemical research, derivatives of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid serve as building blocks for various bioactive compounds. For example, Lo et al. (2009) demonstrated the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid by engineered Escherichia coli, showcasing the potential of biotechnological methods in producing valuable amino acid derivatives for pharmaceutical applications (Lo et al., 2009).

Polymer Science

The compound finds applications in polymer science, where its derivatives are incorporated into polymers for chiroptical properties investigation. Gao et al. (2003) explored the copolymerization of chiral amino acid-based acetylenes, including derivatives of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, to study the helical conformation and chiroptical properties of the resulting copolymers (Gao, Sanda, & Masuda, 2003). This research underscores the significance of such amino acids in developing materials with specific optical properties.

Mechanism of Action

Target of Action

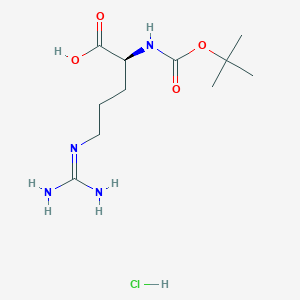

H-D-Lys(Boc)-OH, also known as ®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid or N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine . The primary targets of this compound are enzymes that bind to lysine residues . These enzymes are involved in various biochemical processes, including coagulation and fibrinolysis .

Mode of Action

The compound interacts with its targets by acting as a substrate for these enzymes . The tert-butoxycarbonyl (Boc) group in the compound serves as a protecting group, preventing unwanted reactions with other functional groups in the molecule . This allows for selective interaction with the target enzymes .

Biochemical Pathways

The compound affects the biochemical pathways involving the enzymatic activity of serine proteases involved in coagulation and fibrinolysis . The interaction of the compound with these enzymes can lead to changes in these pathways, potentially affecting the coagulation process and the breakdown of blood clots .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability . The Boc group in the compound can be removed under certain conditions, which may affect its absorption, distribution, metabolism, and excretion .

Result of Action

The interaction of H-D-Lys(Boc)-OH with its target enzymes can lead to changes in the enzymatic activity of these enzymes . This can result in alterations in the coagulation process and the breakdown of blood clots . The exact molecular and cellular effects of the compound’s action would depend on the specific enzymes it interacts with and the biochemical pathways these enzymes are involved in .

Action Environment

The action, efficacy, and stability of H-D-Lys(Boc)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds in the environment can also influence the compound’s action .

Safety and Hazards

The safety information for “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” indicates that it should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the use of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” could involve further exploration of its use in peptide synthesis . The development of novel room-temperature ionic liquids consisting of the anions of commercially available tert-butyloxycarbonyl-protected amino acids could expand the applicability of AAILs .

properties

IUPAC Name |

(2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIIIAZJXTLRE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427024 | |

| Record name | H-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | |

CAS RN |

31202-69-4 | |

| Record name | H-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

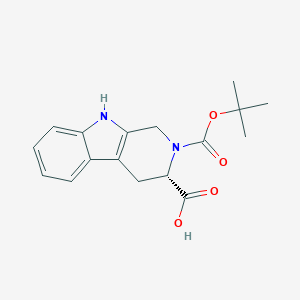

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)